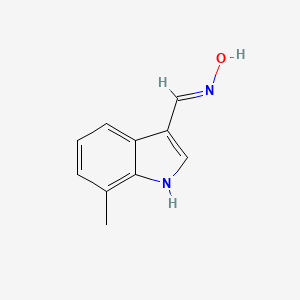

1h-Indole-3-carbaldehyde,7-methyl-,oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(7-methyl-1H-indol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-9-8(6-12-13)5-11-10(7)9/h2-6,11,13H,1H3/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLOPQANRUOMIH-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indole Nucleus in Medicinal Chemistry and Organic Synthesis Contexts

The indole (B1671886) ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. mdpi.comthermofisher.com Its prevalence in a vast array of natural products, such as the amino acid tryptophan, and its role as a core component in numerous pharmaceuticals underscore its biological significance. chemimpex.comresearchgate.net The indole nucleus is a versatile pharmacophore, capable of engaging in various biological interactions, which has led to its incorporation into drugs with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. thermofisher.comorgsyn.orgresearchgate.net In organic synthesis, the indole core presents a rich platform for functionalization, allowing chemists to modulate the electronic and steric properties of the molecule to fine-tune its biological activity. researchgate.net

Significance of the Oxime Functional Group in Chemical Transformations and Biological Activity Modulation

The oxime functional group, characterized by the RR′C=NOH formula, is a versatile and reactive moiety with significant applications in organic chemistry and drug design. google.com Oximes are readily synthesized from the condensation of aldehydes or ketones with hydroxylamine (B1172632). They serve as important intermediates in various chemical transformations, including the synthesis of amides via the Beckmann rearrangement and the formation of nitriles. nih.govresearchgate.net In the context of medicinal chemistry, the introduction of an oxime group can significantly modulate the biological activity of a parent compound. mdpi.com Oximes are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com The hydroxyl group of the oxime can act as a hydrogen bond donor and acceptor, influencing the molecule's binding affinity to biological targets.

Current Research Trajectories for Indole Oxime Hybrid Structures

The strategic combination of the indole (B1671886) nucleus and the oxime functional group has given rise to a class of hybrid molecules with promising therapeutic potential. orgsyn.org Researchers are actively exploring the synthesis and biological evaluation of various indole-oxime derivatives. These hybrid structures are being investigated for a multitude of applications, including their potential as anticancer agents, where they can interfere with cell cycle progression and induce apoptosis. Furthermore, some indole-oxime derivatives have shown potent antimicrobial and anti-inflammatory activities. mdpi.comorgsyn.org The ability to modify both the indole ring and the oxime functionality allows for the creation of diverse chemical libraries for high-throughput screening and the development of novel therapeutic leads.

Scope and Focus of Academic Inquiry into 1h Indole 3 Carbaldehyde, 7 Methyl , Oxime

Precursor Synthesis: 7-Methyl-1H-indole-3-carbaldehyde

The introduction of a formyl group at the C3 position of the 7-methylindole core is a critical step in the synthesis of the target oxime. This is typically achieved through electrophilic substitution reactions, with various formylation strategies available to chemists.

Classical and Modern Formylation Strategies of 7-Methylindole

The formylation of indoles, including 7-methylindole, can be accomplished through several classical and modern methods. The most common and widely used method is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ajrconline.org The Vilsmeier reagent, a chloroiminium ion, then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich indole (B1671886) ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. organic-chemistry.orgwikipedia.org

Another classical approach is the Duff reaction, which employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. wikipedia.orgsemanticscholar.org The reaction mechanism is thought to involve the generation of an iminium ion from protonated HMTA, which then attacks the aromatic ring. wikipedia.org While the Duff reaction is known for its operational simplicity, it is generally less efficient for many substrates compared to the Vilsmeier-Haack reaction. wikipedia.org

More contemporary methods for indole formylation include catalytic approaches. For instance, an iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde and aqueous ammonia with air as the oxidant. organic-chemistry.org This method offers a greener alternative to traditional techniques that use hazardous reagents. organic-chemistry.org Other modern strategies involve the use of reagents like N-methylaniline as a formylating agent in the presence of catalysts such as nBu₄NI.

A specific example of synthesizing 7-methyl-1H-indole-3-carbaldehyde involves a variation of the Vilsmeier-Haack reaction starting from 2,6-dimethylaniline. In this process, the Vilsmeier reagent is prepared from DMF and POCl₃, and then 2,6-dimethylaniline is added dropwise at a low temperature. The reaction mixture is then heated to drive the reaction to completion. Following the reaction, the mixture is neutralized with a base, such as a saturated sodium carbonate solution, to precipitate the product.

Optimization of Reaction Conditions for Selective C3-Formylation

Achieving selective formylation at the C3 position of the indole ring is paramount for the successful synthesis of the desired precursor. The C3 position is the most nucleophilic site in the indole ring, making it the preferred site of attack for electrophiles. However, reaction conditions must be carefully controlled to maximize the yield of the C3-formylated product and minimize the formation of byproducts.

In the context of the Vilsmeier-Haack reaction, the stoichiometry of the reagents, reaction temperature, and reaction time are critical parameters to optimize. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. The temperature is typically kept low during the initial addition of the indole substrate to the Vilsmeier reagent to control the exothermic reaction, and then it is raised to promote the reaction.

For instance, in the synthesis of 7-methyl-1H-indole-3-carbaldehyde from 2,6-dimethylaniline, the dropwise addition of the aniline derivative is carried out at 0°C. The reaction is then stirred at room temperature for a period before being heated to 85°C for several hours to ensure complete conversion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

Modern catalytic methods also require careful optimization of reaction conditions. In the iron-catalyzed formylation, for example, the choice of the iron salt, catalyst loading, temperature, and reaction time all influence the yield and selectivity of the reaction. organic-chemistry.org Optimization studies have shown that FeCl₃ is a more effective catalyst than other iron salts for this transformation. organic-chemistry.org

| Method | Formylating Agent | Catalyst/Reagent | Typical Solvent | General Observations |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF | POCl₃ or SOCl₂ | DMF | High yields, good selectivity for C3, widely applicable. |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., acetic acid, TFA) | Acetic acid, TFA | Operationally simple, but often lower yields compared to Vilsmeier-Haack. |

| Iron-Catalyzed | Formaldehyde/Aqueous Ammonia | FeCl₃ | DMF | Greener alternative, good yields, avoids hazardous reagents. organic-chemistry.org |

Strategies for N-Alkylation of Indole Precursors in Related Studies

In the synthesis of derivatives of 1H-indole-3-carbaldehyde, N-alkylation is a common strategy to introduce various functional groups at the indole nitrogen. This modification can be performed either on the indole precursor before formylation or on the indole-3-carbaldehyde product.

Classical conditions for N-alkylation of indoles typically involve the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like an alkyl halide in a polar aprotic solvent such as DMF or tetrahydrofuran (THF). However, this method can sometimes lead to competing C3-alkylation, especially if the deprotonation is incomplete.

More recent and milder methods for N-alkylation have been developed. For example, N-alkylation of 1H-indole-3-carbaldehyde can be achieved using an alkyl halide in the presence of a weaker base like anhydrous potassium carbonate (K₂CO₃) in a mixture of solvents such as acetonitrile (B52724) and DMF under reflux conditions. mdpi.com This method has been successfully used to synthesize 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde in good yields. mdpi.com

Catalytic methods for N-alkylation have also been explored. For instance, copper-catalyzed N-alkylation of indoles has been reported. In some cases, microwave irradiation can be employed to enhance the rate of N-alkylation reactions. The choice of base, solvent, and reaction temperature are all critical parameters that need to be optimized to achieve high yields and selectivity for N-alkylation. google.com

Oximation Reactions for 1H-Indole-3-carbaldehyde, 7-methyl-, oxime Formation

The final step in the synthesis of the target compound is the conversion of the aldehyde group of 7-methyl-1H-indole-3-carbaldehyde into an oxime. This is typically achieved through a condensation reaction with hydroxylamine or its salt.

Condensation Reactions with Hydroxylamine Hydrochloride

The most common method for the formation of oximes from aldehydes is the condensation reaction with hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.comnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and generate free hydroxylamine, which then acts as the nucleophile.

The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.

In a typical procedure for the synthesis of N-substituted indole-3-carbaldehyde oximes, the corresponding aldehyde is dissolved in a suitable solvent, and a solution of hydroxylamine hydrochloride and a base is added. mdpi.com The reaction is often stirred at room temperature for several hours to ensure complete conversion. mdpi.com The progress of the reaction can be monitored by TLC. After the reaction is complete, the product is typically isolated by evaporation of the solvent and extraction.

Influence of Solvent Systems and Basic Additives on Oximation Yields

The yield and outcome of the oximation reaction can be significantly influenced by the choice of solvent and the basic additive used.

Solvent Systems: Polar protic solvents, such as ethanol, are often used for oximation reactions. mdpi.comresearchgate.net Ethanol can form hydrogen bonds with the reactants, which can enhance the rate of the reaction and improve the yield. mdpi.com Polar aprotic solvents like tetrahydrofuran (THF) can also be used. mdpi.comresearchgate.net The choice of solvent can sometimes influence the reaction time. For instance, in the synthesis of some indole-3-carbaldehyde oximes, the reaction was found to be faster in ethanol compared to THF. mdpi.com

Basic Additives: A variety of bases can be used to neutralize the hydroxylamine hydrochloride and facilitate the oximation reaction. Common bases include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and organic bases like pyridine. nih.gov The stoichiometry of the base relative to hydroxylamine hydrochloride can be a critical factor. In some studies, using an excess of both hydroxylamine hydrochloride and the base has been shown to improve the yield of the oxime. mdpi.com For instance, in the synthesis of N-substituted indole-3-carbaldehyde oximes, up to five equivalents of both hydroxylamine hydrochloride and sodium hydroxide were used. mdpi.com

The choice of base can also influence the isomeric ratio of the resulting oxime. Oximes can exist as syn and anti isomers. In some mechanochemical syntheses of N-substituted indole-3-carboxaldehyde (B46971) oximes, the use of NaOH as a base led to the formation of the syn isomer as the major product, while the use of Na₂CO₃ resulted in the anti isomer being the major product. nih.gov

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol (Polar Protic) | Can enhance reaction rate and yield through hydrogen bonding. mdpi.com |

| THF (Polar Aprotic) | Effective solvent, though reaction times may be longer compared to ethanol. mdpi.com | |

| Base | Sodium Hydroxide (NaOH) | Strong base, often used in excess to drive the reaction to completion. mdpi.comnih.gov Can influence isomer distribution. nih.gov |

| Sodium Carbonate (Na₂CO₃) | Milder base, can also influence the syn/anti isomer ratio of the oxime. nih.gov | |

| Pyridine | Organic base, used in some oximation procedures. |

Mechanochemical Approaches to Oxime Synthesis

Mechanochemical synthesis represents an environmentally conscious and efficient alternative to traditional solution-phase reactions for producing oximes. This solid-state method involves the grinding or milling of reactants, often in the absence of a solvent, which can lead to higher yields, shorter reaction times, and a reduction in chemical waste. nih.govsemanticscholar.orgmdpi.comresearchgate.net

The synthesis of N-substituted indole-3-carboxaldehyde oximes has been successfully achieved using a mechanochemical approach. nih.govnih.gov In a typical procedure, the corresponding indole-3-carboxaldehyde is milled with hydroxylamine hydrochloride (NH₂OH·HCl) and a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). nih.govresearchgate.netnih.gov This solvent-free reaction has been shown to result in almost complete conversion to the oxime. nih.govresearchgate.net For instance, the synthesis of 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate for antimicrobial indole phytoalexins, reached a yield of nearly 95% after just 20 minutes of milling under optimized conditions. nih.govmdpi.comnih.gov

This method not only offers a safer alternative to solution-phase oximation, which can carry significant risks, but also demonstrates the sustainable character of mechanochemistry. nih.govsemanticscholar.orgresearchgate.net The process is considered a scalable and interesting alternative to classical synthesis. nih.govresearchgate.net

| Reactants | Base | Milling Time | Yield | Reference |

| N-substituted indole-3-carboxaldehyde, NH₂OH·HCl | NaOH or Na₂CO₃ | 20 min | ~95% | nih.govnih.gov |

Alternative Synthetic Routes to Oxime Formation from Related Indoles

Beyond the direct oximation of the aldehyde, alternative pathways can be employed to generate the oxime from other indole precursors. One notable method involves the nitrosation of a substituted indole. For example, 7-methyl-1H-indole can be converted into 7-methyl-1H-indazole-3-carboxaldehyde. nih.gov This reaction proceeds through a multi-step pathway that begins with the nitrosation at the C3 position of the indole, leading to the formation of an oxime intermediate. nih.govrsc.org This oxime then facilitates the addition of water at the C2 position, triggering a ring-opening, which is followed by a ring-closure to yield the indazole-3-carboxaldehyde. nih.govrsc.org

Another route involves the reverse of a common reaction; while oximes are often used to regenerate aldehydes, the synthesis of 1H-indole-3-carboxaldehyde can be achieved from (E)-1H-indole-3-carbaldehyde oxime. ekb.eg Treatment of the oxime with cupric chloride dihydrate in an acetonitrile and water mixture under reflux conditions yields the corresponding aldehyde in 88% yield. ekb.eg While this specific example demonstrates the cleavage of the oxime, the principles can be applied in reverse to form the oxime from other functional groups on the indole scaffold.

Derivatization Strategies of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime

Modifications of the Oxime Hydroxyl Group (e.g., Etherification)

The hydroxyl group of the oxime moiety is a key site for derivatization, with etherification being a common modification. O-alkylation and O-arylation of oximes introduce new functional groups that can significantly alter the molecule's properties. General methods for these transformations are well-established. For instance, O-alkylation can be achieved by reacting the oxime with alkyl halides in the presence of a base. A direct preparation of O-substituted hydroxylamines from alcohols involves the O-alkylation of tert-butyl N-hydroxycarbamate followed by acidic deprotection. organic-chemistry.org

Palladium-catalyzed O-arylation provides a route to O-arylhydroxylamines, which can be difficult to prepare via other methods. organic-chemistry.org This reaction can utilize aryl chlorides, bromides, and iodides, offering a broad substrate scope and short reaction times. organic-chemistry.org These general methodologies can be applied to 1H-indole-3-carbaldehyde, 7-methyl-, oxime to generate a library of O-substituted derivatives for further study.

Functionalization of the Indole Nitrogen (N-substitution)

The nitrogen atom of the indole ring is another primary site for functionalization. N-substitution can be readily achieved through alkylation or arylation reactions. For indole-3-carbaldehyde derivatives, N-alkylation is commonly performed by reacting the parent indole with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride, in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent mixture like acetonitrile and DMF. mdpi.com

This strategy has been employed to synthesize a series of N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.comnih.gov For example, 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde have been synthesized and subsequently converted to their corresponding syn and anti oxime isomers. mdpi.com The introduction of different substituents on the indole nitrogen allows for the systematic study of their effects on the molecule's properties and reactivity. researchgate.netnih.gov

| N-Substituent | Alkylating Agent | Yield of Aldehyde | Reference |

| Methyl | Methyl Iodide | 87.28% | mdpi.com |

| Benzyl | Benzyl Chloride | 78.81% | mdpi.com |

Introduction of Substituents on the Indole Ring System

Introducing substituents onto the benzene (B151609) portion of the indole ring system can significantly influence the electronic properties and biological activity of the resulting molecule. The position and electronic nature of these substituents are critical. researchgate.net For indole derivatives, electrophilic aromatic substitution is a fundamental reaction, with the electron-rich nature of the indole ring directing substitution primarily to the 3-position. nih.gov However, functionalization of the benzene ring at positions 4, 5, and 6 is also achievable.

Studies on substituted indoles have shown that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can tune the electronic transition energies of the indole chromophore. nih.gov For instance, an EWG generally shifts the maximum absorbance wavelength to the red, while an EDG has the opposite effect. nih.gov The introduction of a methyl group at the 7-position, as in the parent compound of interest, already influences the electronic environment of the ring. Further substitutions could be achieved through standard aromatic chemistry, although the directing effects of the existing fused pyrrole (B145914) ring and the 7-methyl group would need to be considered.

Exploration of Coupling and Cyclization Reactions Utilizing the Oxime Moiety

The oxime functionality is a versatile group that can participate in various coupling and cyclization reactions to form new heterocyclic structures. researchgate.net The N-O bond in oximes can be cleaved under certain conditions to generate reactive intermediates for constructing N-heterocycles. mdpi.com

One potential transformation is the Beckmann rearrangement, where activation of the oxime hydroxyl group can lead to the formation of a nitrilium cation. nih.gov Intramolecular trapping of this cation by the indole nitrogen could potentially lead to ring-expanded or rearranged heterocyclic systems. nih.gov Furthermore, the oxime moiety can act as a nucleophile or electrophile in cyclization reactions. For example, palladium-catalyzed cyclization of indole derivatives is a known method for synthesizing complex fused-ring systems. mdpi.com The oxime group in 1H-indole-3-carbaldehyde, 7-methyl-, oxime could be strategically employed in intramolecular reactions to construct novel polycyclic indole alkaloids or other complex nitrogen-containing scaffolds. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods provide detailed information regarding the molecular structure, bonding, and functional groups present in 1H-Indole-3-carbaldehyde, 7-methyl-, oxime.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 1H-Indole-3-carbaldehyde, 7-methyl-, oxime is not widely published, its expected NMR spectra can be predicted based on the analysis of closely related analogues, such as indole-3-carbaldehyde oxime and various methylated derivatives. mdpi.com

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indole N-H proton would typically appear as a broad singlet at a downfield chemical shift (>11.0 ppm). The protons on the benzene ring (H-4, H-5, H-6) would resonate in the aromatic region (approx. 6.9-7.8 ppm), with their specific shifts and coupling patterns influenced by the 7-methyl group. The methyl group itself would produce a singlet at approximately 2.5 ppm. The proton at the C-2 position of the indole ring is expected to be a singlet around 8.2 ppm. A key feature would be the signals for the oxime group; the C-H proton of the oxime (-CH=NOH) would appear as a singlet, and its chemical shift would differ depending on the stereochemistry (syn or anti) of the oxime, typically in the range of 7.7-8.3 ppm. mdpi.com The hydroxyl proton of the oxime group would also present as a singlet, with its chemical shift being concentration and solvent-dependent. mdpi.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. Eight distinct signals are anticipated for the aromatic carbons of the indole ring system. The carbon of the methyl group at C-7 would appear at a characteristic upfield shift (approx. 16-17 ppm). The C-3 carbon, to which the oxime group is attached, would be significantly shifted. The most indicative signal would be for the oxime carbon (-CH=NOH), which is expected to resonate in the range of 138-144 ppm, with the exact shift also being sensitive to the syn/anti isomerism. mdpi.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~11.6 | - |

| C2-H | ~8.2 | ~130 |

| C3 | - | ~106 |

| C4-H | ~7.8 | ~119 |

| C5-H | ~7.0 | ~122 |

| C6-H | ~7.1 | ~121 |

| C7 | - | ~121 |

| C7-CH₃ | ~2.5 | ~16.7 |

| C3a | - | ~126 |

| C7a | - | ~136 |

| CH=NOH | ~7.7 (syn) / ~8.2 (anti) | ~138 (syn) / ~144 (anti) |

| N-OH | ~11.2 (syn) / ~10.5 (anti) | - |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The conversion of the precursor, 7-methyl-1H-indole-3-carbaldehyde, to its oxime results in distinct changes in the FT-IR spectrum.

The spectrum of the parent aldehyde, 7-methyl-1H-indole-3-carbaldehyde, shows a strong characteristic absorption for the aldehyde C=O stretch. nist.gov In the oxime, this peak would be absent. The formation of the oxime is confirmed by the appearance of new characteristic bands. A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the O-H stretching of the oxime hydroxyl group. A medium intensity band around 1620-1650 cm⁻¹ would be attributable to the C=N stretching of the imine function. mdpi.com Additionally, a peak in the 930-960 cm⁻¹ range would correspond to the N-O stretching vibration. The N-H stretching vibration of the indole ring is expected around 3100-3300 cm⁻¹.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (oxime) | 3200-3400 | Broad, Medium |

| N-H stretch (indole) | 3100-3300 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Weak |

| C=N stretch (oxime) | 1620-1650 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| N-O stretch (oxime) | 930-960 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime is C₁₀H₁₀N₂O. Its exact molecular weight is 174.0793 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. The fragmentation pattern would be characteristic of the indole and oxime moieties. The precursor aldehyde, 7-methyl-1H-indole-3-carbaldehyde, has a molecular weight of 159.18 g/mol and shows a prominent molecular ion peak in its mass spectrum. nist.govnist.gov For the oxime, key fragmentation pathways would likely involve the loss of small neutral molecules such as OH (m/z 157), H₂O (m/z 156), and HCN. Cleavage of the N-O bond is also a common fragmentation pathway for oximes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of now, there are no published crystal structures specifically for 1H-Indole-3-carbaldehyde, 7-methyl-, oxime.

However, crystallographic studies on analogous compounds, such as 1-methylindole-3-carboxaldehyde oxime, have been reported. researchgate.net These studies reveal that indole oximes can exist as different conformers (syn and anti) in the solid state and participate in extensive hydrogen bonding networks. researchgate.net For 1H-Indole-3-carbaldehyde, 7-methyl-, oxime, a crystal structure would definitively establish the geometry of the oxime group relative to the indole core and detail how the molecules pack in the crystal lattice, likely through hydrogen bonds involving the indole N-H and the oxime's N-OH group.

Resolution of Structural Ambiguities through Complementary Spectroscopic and Diffraction Methods

The complete and unambiguous structural elucidation of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime relies on the synergistic use of multiple analytical techniques. A primary ambiguity in oxime chemistry is the potential for syn and anti stereoisomers.

NMR spectroscopy is particularly powerful in resolving this ambiguity. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the orientation of the -OH group, allowing for the differentiation and quantification of the two isomers in a sample. mdpi.comnih.gov FT-IR confirms the successful conversion of the aldehyde to the oxime functional group, while mass spectrometry verifies the correct molecular weight and provides corroborating structural evidence through fragmentation patterns.

Ultimately, while spectroscopic methods provide a detailed picture of the molecular connectivity and geometry in solution, single-crystal X-ray diffraction would offer the conclusive, high-resolution structure in the solid state. The combination of these methods ensures that all aspects of the compound's structure, from its elemental composition to its three-dimensional arrangement and stereochemistry, are fully characterized.

Syn (Z) and Anti (E) Isomerism of Oximes

Oximes, including those of N-substituted indole-3-carbaldehydes, can exist as two geometric isomers due to restricted rotation around the C=N double bond. mdpi.comnih.gov These isomers are designated as syn and anti or, using IUPAC nomenclature, (Z) and (E).

(Z)-isomer (syn): In this configuration, the hydroxyl (-OH) group on the nitrogen and the hydrogen atom on the imine carbon are on the same side of the C=N double bond.

(E)-isomer (anti): In this configuration, the hydroxyl (-OH) group and the hydrogen atom are on opposite sides of the C=N double bond.

The specific geometry of these isomers influences their physical properties, such as melting point, solubility, and chromatographic behavior, as well as their chemical reactivity. The synthesis of indole-3-carbaldehyde oxime derivatives can yield mixtures of both syn and anti isomers. nih.gov

Isomer Stability and Interconversion Mechanisms

The relative stability of the syn and anti isomers of indole-3-carbaldehyde oximes is not absolute and can be significantly influenced by the surrounding chemical environment, particularly the solvent and pH. mdpi.comnih.gov

Research on closely related N-substituted indole-3-carbaldehyde oximes shows that the anti isomers possess considerably low stability in an acidic medium, which makes their isomerization into the more stable syn form highly favorable. nih.gov The primary mechanism for this acid-catalyzed interconversion involves the protonation of the oxime nitrogen. This protonation reduces the double-bond character of the C=N bond, allowing for rotation to occur, followed by deprotonation to yield the thermodynamically more stable isomer.

Interestingly, studies have also revealed solvent-dependent stability. In one investigation using deuterochloroform (CDCl₃) as the solvent, the syn isomer of 1-methylindole-3-carboxyaldehyde oxime was found to be highly stable, with a solution reaching a 97:3 syn:anti equilibrium ratio after seven days. mdpi.com In contrast, the pure anti isomer isomerized to an equilibrium ratio of 15:85 (syn:anti), indicating that while interconversion occurs, the anti form can be favored in certain neutral solutions. mdpi.com

Table 1: Isomer Equilibrium Ratios in CDCl₃ Solution

| Starting Isomer | Equilibrium Ratio (syn:anti) after 7 days |

|---|---|

| Pure syn | 97:3 |

Data derived from studies on 1-methylindole-3-carboxyaldehyde oxime. mdpi.com

Influence of Reaction Conditions on Isomer Ratios

The ratio of syn to anti isomers produced during the oximation of indole-3-carbaldehydes is heavily dependent on the reaction conditions. The pH of the reaction medium is a critical determinant of the final product distribution. mdpi.comnih.gov

Acidic Conditions: Syntheses conducted under acidic conditions tend to favor the formation of the syn isomer. The presence of acid, which can originate from the use of hydroxylamine hydrochloride without a sufficient amount of base, catalyzes the conversion of any initially formed anti isomer into the more stable syn form. mdpi.comnih.gov In some cases, if residual hydroxylamine hydrochloride is not removed, a product mixture containing the anti oxime can almost completely transform into the syn isomer over time. mdpi.com

Neutral Conditions: When the reaction is performed in a neutral medium, for instance by using a stoichiometric balance between hydroxylamine hydrochloride and a base like sodium hydroxide, the isomerization process is not observed or is significantly suppressed. mdpi.comnih.gov This allows for the isolation of isomer mixtures that are more reflective of the initial kinetic product ratio.

Mechanochemical, or solvent-free, synthesis has also been shown to influence isomer ratios, with acidic conditions in the solid state also promoting the formation of the syn isomer for certain derivatives. mdpi.com

Table 2: Effect of pH on Isomer Formation

| Reaction Condition | Predominant Isomer | Rationale |

|---|---|---|

| Acidic (e.g., excess NH₂OH·HCl) | syn | Acid-catalyzed isomerization of the anti isomer to the more stable syn form. mdpi.comnih.gov |

Chromatographic Separation and Analysis of Isomeric Forms

The distinct structural arrangements of the syn and anti isomers result in different polarities and intermolecular interactions, which enables their separation and analysis using chromatographic techniques.

Column chromatography is a widely used method for separating the isomeric forms of indole-3-carbaldehyde oximes on a preparative scale. nih.gov Silica (B1680970) gel is a common stationary phase, and a mobile phase consisting of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) can effectively resolve the two isomers. mdpi.com The difference in retention is demonstrated by their distinct Retention factor (Rf) values in thin-layer chromatography (TLC). For example, in one study, the Rf values for related isomers were sufficiently different to allow for clear separation. mdpi.com

High-performance liquid chromatography (HPLC) is also a suitable technique for the analytical separation and quantification of the isomers. Methods developed for the parent aldehyde, 1H-Indole-3-carbaldehyde, often use reverse-phase (RP) columns with mobile phases containing acetonitrile, water, and an acidifier like phosphoric or formic acid, and similar conditions can be adapted for its oxime derivatives. sielc.com

Table 3: Example Rf Values for Related Indole Oxime Isomers

| Compound | Isomer | Rf Value (hexane:ethyl acetate 2:1) |

|---|---|---|

| 1-methylindole-3-carboxyaldehyde oxime | anti | 0.42 |

| 1-acetyl-indole-3-carboxaldehyde oxime | anti | 0.33 |

Data illustrates the separability of isomers via chromatography. mdpi.com

Spectroscopic Differentiation of Syn and Anti Isomers (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for distinguishing between the syn and anti isomers of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime. The spatial orientation of the hydroxyl group relative to the indole ring leads to characteristic differences in the chemical shifts (δ) of nearby protons (¹H NMR) and carbon atoms (¹³C NMR). mdpi.com

In the ¹H NMR spectrum, the proton of the C=N-OH group (H-10) and the imine proton (H-8) often show distinct chemical shifts between the two isomers. Protons on the indole ring, particularly those closest to the oxime group (like H-2 and H-4), are also sensitive to the isomer's configuration due to the anisotropic effects of the C=N and N-O bonds.

The following table presents ¹H and ¹³C NMR data for the syn and anti isomers of the closely related 1-methylindole-3-carboxyaldehyde oxime, which illustrates the typical differences observed.

Table 4: Comparative NMR Data for syn and anti Isomers of 1-Methylindole-3-carboxyaldehyde Oxime in DMSO-d₆

| Isomer | Nucleus | Selected Chemical Shifts (δ, ppm) |

|---|---|---|

| anti | ¹H | H-10 (OH): 10.50 (s)H-8 (CH=N): 8.21 (s)H-2: 7.57 (s)H-4: 7.96 (d) |

| ¹³C | C-8 (CH=N): 144.0C-2: 131.9C-3: 108.5 | |

| syn | ¹H | H-10 (OH): 11.19 (s)H-8 (CH=N): 7.79 (s)H-2: 8.23 (d)H-4: 7.86 (d) |

Data from a study on a related compound, demonstrating the principle of spectroscopic differentiation. mdpi.com

Chemical Reactivity and Transformation Studies of 1h Indole 3 Carbaldehyde,7 Methyl ,oxime

Reactions Involving the Oxime Functional Group

The oxime functional group (-C=N-OH) is a versatile synthon in organic chemistry, known for its ability to undergo a variety of transformations. These reactions are crucial for the synthesis of more complex nitrogen-containing molecules.

A key feature of the oxime group is the relatively weak N-O sigma bond, which has an average bond energy of approximately 57 kcal/mol. mdpi.com This characteristic allows for facile cleavage under various conditions, including catalysis by transition metals or radical-mediated processes, to generate highly reactive intermediates such as iminyl radicals. mdpi.comnih.gov

Transition-metal-catalyzed N-O bond cleavage can proceed through mechanisms like a single-electron transfer (SET) to form an iminyl radical. nsf.gov This reactivity is fundamental for subsequent bond-forming reactions. For instance, the iminyl radical generated from an indole (B1671886) oxime can be trapped by various radical acceptors or undergo further designed transformations. While specific studies on 1H-Indole-3-carbaldehyde, 7-methyl-, oxime are not extensively detailed, the principles of N-O bond cleavage are broadly applicable to this class of compounds. mdpi.comresearchgate.net

The intermediates formed from N-O bond cleavage are pivotal in the synthesis of nitrogen-containing heterocycles (N-heterocycles). mdpi.comresearchgate.net The strategic placement of other functional groups within the molecule can facilitate intramolecular cyclization reactions following the initial cleavage. For example, studies on indoles with tethered oximes have shown that sensitization can lead to a triplet biradical on the indole alkene, which then adds to the oxime. nsf.gov This intermediate can subsequently undergo C-N bond formation to yield strained polycyclic azetidines. nsf.gov

The cyclization of unsaturated oxime esters and ethers is a powerful strategy for constructing diverse N-heterocyclic scaffolds. rsc.org For 1H-Indole-3-carbaldehyde, 7-methyl-, oxime, derivatization of the oxime hydroxyl group followed by N-O bond cleavage could initiate cascade cyclization reactions, potentially involving the indole nucleus or other appended substituents, to create complex fused heterocyclic systems.

The oxime moiety in 1H-Indole-3-carbaldehyde, 7-methyl-, oxime can undergo both oxidation and reduction to yield different functional groups.

Oxidation: Aldoximes can be oxidized to generate nitrile oxides, which are valuable 1,3-dipoles for cycloaddition reactions. A common method involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate in methanol (B129727) with a catalytic amount of trifluoroacetic acid (TFA). acs.org These in situ generated nitrile oxides can be trapped with olefins to form isoxazolines. acs.org Applying this to the title compound would convert the aldoxime into 7-methyl-1H-indole-3-carbonitrile oxide, a reactive intermediate for constructing more complex heterocyclic frameworks.

Reduction: The reduction of oximes is a well-established method for the synthesis of primary amines. nsf.gov Various reducing agents can be employed for this transformation. The reduction of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime would yield (7-methyl-1H-indol-3-yl)methanamine, an important building block in medicinal chemistry. Selective reduction methods have been developed to achieve high yields and avoid side reactions. mdpi.com

Oximes are frequently used as protecting groups for aldehydes and ketones due to their stability under various conditions. scielo.br The regeneration of the parent carbonyl compound, a process known as deoximation, is a critical step in synthetic sequences. Numerous methods have been developed for this conversion, often involving hydrolytic, oxidative, or reductive pathways. nih.govacs.org

One efficient method involves treating the oxime with cupric chloride dihydrate (CuCl₂·2H₂O) in a mixture of acetonitrile (B52724) and water. organic-chemistry.org This approach has been successfully applied to (E)-1H-indole-3-carbaldehyde oxime, affording the parent aldehyde in 88% yield. ekb.egresearchgate.net Other green chemistry approaches utilize reagents like N-bromophthalimide (NBPI) or iodine in conjunction with an aqueous extract of Sapindus laurifolia under microwave irradiation to achieve high yields of the regenerated carbonyl compound. scielo.brnih.gov Electrochemical methods also provide a clean and efficient route for deoximation. organic-chemistry.org

| Reagent/Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cupric chloride dihydrate (CuCl₂·2H₂O) | Acetonitrile/water (4:1), reflux | 85–98 | organic-chemistry.org |

| Iodine / Sapindus laurifolia extract | Aqueous, microwave irradiation (45-60 °C) | 45–95 | nih.govacs.org |

| N-Bromophthalimide (NBPI) | Acetone/water, microwave irradiation | Good yields | scielo.br |

| Electrooxidative Deoximation | 1,2-Dichloroethane (DCE)/water, carbon electrodes | Broadly applicable | organic-chemistry.org |

Reactivity of the Indole Nucleus in the Presence of the Oxime Group

The indole ring system is characterized by its high electron density, making it highly susceptible to electrophilic attack. The presence of substituents on the ring significantly influences the regioselectivity and rate of these reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, with a strong preference for substitution at the C3 position of the pyrrole (B145914) ring. researchgate.netbhu.ac.in This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (arenium ion) formed during the attack at this position. bhu.ac.in

In 1H-Indole-3-carbaldehyde, 7-methyl-, oxime, the C3 position is already substituted. Therefore, electrophilic attack will be directed to other positions on the indole nucleus. The outcome of such a reaction is governed by the combined electronic effects of the existing substituents: the oxime-bearing group at C3 and the methyl group at C7.

The -CH=NOH Group at C3: This group acts as an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen and oxygen atoms. This deactivation effect is most pronounced on the pyrrole ring.

The Methyl Group (-CH₃) at C7: The methyl group is an electron-donating and activating group via hyperconjugation and induction. As a substituent on the benzene (B151609) ring, it directs incoming electrophiles to the ortho (C6) and para (C5) positions.

The interplay of these effects determines the substitution pattern. While the C3-substituent deactivates the ring, the activating methyl group at C7 directs the substitution onto the carbocyclic (benzene) portion of the indole. The most likely positions for electrophilic attack would be C6 and C5, which are ortho and para to the activating methyl group, respectively. Substitution at the C2 position is generally less favored when C3 is blocked, and further disfavored by the deactivating C3 substituent. researchgate.net

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH=NOH | C3 | Electron-withdrawing, Deactivating | Deactivates the ring, especially the pyrrole moiety. |

| -CH₃ | C7 | Electron-donating, Activating | Directs electrophiles to C6 (ortho) and C5 (para). |

Nucleophilic Additions and Cycloaddition Reactions

The investigation into the nucleophilic addition and cycloaddition reactions specifically involving the oxime functional group of 1H-indole-3-carbaldehyde, 7-methyl-, oxime and its close analogs is a developing area of study. The inherent electronic properties of the indole nucleus, particularly the electron-donating nature of the ring system, influence the reactivity of substituents at the 3-position. This can decrease the electrophilicity of the carbon atom of the oxime, potentially reducing its susceptibility to nucleophilic attack compared to other aldoximes.

While comprehensive studies detailing the nucleophilic addition to the C=N bond of indole-3-carbaldehyde oximes are not extensively reported in the reviewed literature, the general reactivity of oximes suggests potential for such transformations under specific conditions. These could include the addition of organometallic reagents or other strong nucleophiles.

Similarly, the participation of the oxime moiety of indole-3-carbaldehyde derivatives in cycloaddition reactions is not a widely documented reaction pathway. While the indole ring itself can undergo cycloaddition reactions, the specific involvement of the 3-carbaldehyde oxime group in such transformations appears to be a niche area of research. The stability of the aromatic indole system may disfavor reaction pathways that would disrupt this aromaticity. Further research is required to fully elucidate the potential of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime to participate in these types of reactions.

Radical Processes in Indole-Oxime Transformations

The study of radical reactions provides a more detailed understanding of the transformation potential of indole-3-carbaldehyde oximes. Research on closely related compounds, such as 1-methylindole-3-carbaldehyde oxime, offers valuable insights into the radical processes that 1H-Indole-3-carbaldehyde, 7-methyl-, oxime could undergo. The one-electron oxidation of these oximes is a key process that leads to the formation of iminoxyl radicals, which are versatile intermediates for further reactions.

The generation of these radical species can be achieved through various methods, including chemical or electrochemical oxidation. Once formed, the iminoxyl radical can participate in several reaction pathways, including isomerization and bimolecular decay. The specific pathway taken is often influenced by the reaction conditions, such as the concentration of the radical and the nature of the surrounding medium.

For instance, the one-electron oxidation of 1-methylindole-3-carbaldehyde oxime has been shown to produce iminoxyl radicals that can exist in different isomeric forms. The stability and reactivity of these radicals are influenced by the substitution on the indole ring. The presence of the methyl group at the 7-position in the target compound is expected to influence the electronic properties of the indole ring and, consequently, the stability and reactivity of the corresponding iminoxyl radical.

The decay of these radicals can proceed through bimolecular pathways, leading to the formation of various products. The exact nature of these products depends on the specific reaction conditions and the structure of the starting oxime.

Table 1: Investigated Radical Reactions of Indole-3-Carbaldehyde Oxime Analogs

| Starting Material | Reaction Type | Key Intermediates | Potential Products |

|---|---|---|---|

| 1-methylindole-3-carbaldehyde oxime | One-electron oxidation | Iminoxyl radicals | Isomerized oximes, dimeric species |

Computational and Theoretical Investigations of 1h Indole 3 Carbaldehyde,7 Methyl ,oxime

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. iscientific.org These studies are particularly crucial in drug discovery for understanding how a ligand, such as an indole (B1671886) oxime derivative, might bind to a biological target like an enzyme.

Research into a series of N-substituted indole-3-carbaldehyde oxime derivatives has utilized molecular docking to explore their potential as urease inhibitors, a key target for treating infections by Helicobacter pylori. mdpi.comnih.gov In these studies, the crystal structure of the H. pylori urease enzyme was used as the protein target. The indole oxime derivatives were then docked into the enzyme's active site using software like the GOLD suite with the ChemPLP scoring function to evaluate the fitness of the binding poses. mdpi.com

The docking results revealed that these compounds effectively fit into the active site, which contains two critical nickel ions. The primary interactions observed included:

Hydrogen bonding: Interactions with key amino acid residues within the active site.

Pi-bond interactions: Aromatic interactions between the indole ring system and amino acid residues.

Metal-acceptor interactions: Coordination with the two nickel ions (Ni²⁺) that are essential for the enzyme's catalytic activity. mdpi.com

These computational predictions help to visualize and understand the molecular basis of the inhibitory activity, suggesting that the compounds block the active site and prevent the enzyme from functioning. mdpi.comresearchgate.net

| Compound | Structure | ChemPLP Fitness Score |

|---|---|---|

| Thiourea (Standard) |  | 41.16 |

| (Z)-N-Hydroxy-1-(1H-indol-3-yl)methanimine |  | 68.86 |

| (Z)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine |  | 70.19 |

| (E)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine |  | 71.74 |

| (Z)-N-Hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine |  | 86.68 |

| (E)-N-Hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine |  | 85.69 |

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For indole-3-carbaldehyde oxime derivatives, SAR studies have provided insights into the features that enhance their urease inhibitory effects. mdpi.comnih.gov

A study involving the synthesis of a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oximes demonstrated clear SAR trends. mdpi.com The primary point of modification was the nitrogen atom of the indole ring, where different substituents were introduced.

Key findings from the SAR analysis include:

Influence of N-Substitution: The nature of the substituent on the indole nitrogen significantly impacts the inhibitory potency.

N-Benzyl Group: Derivatives with a benzyl (B1604629) group on the indole nitrogen (compounds 8 and 9 in the original study) showed the most potent urease inhibitory activity. mdpi.com Their IC₅₀ values were significantly lower than the standard inhibitor, thiourea, and other derivatives in the series.

N-Methyl and Unsubstituted Derivatives: The N-methyl and unsubstituted N-H derivatives displayed moderate to good activity but were less potent than the N-benzyl analogues. mdpi.com

This suggests that a larger, aromatic substituent like the benzyl group may engage in additional favorable interactions (e.g., pi-stacking) within the enzyme's active site, thereby enhancing binding affinity and inhibitory activity. These findings indicate that the indole oxime scaffold is a promising lead for developing more potent urease inhibitors, and further optimization, particularly with bulky aromatic groups at the N-1 position, could yield superior drug candidates. mdpi.com

| Compound | Description | IC₅₀ (mM) |

|---|---|---|

| Thiourea | Standard Inhibitor | 0.2387 ± 0.0048 |

| Compound 2 | (Z)-N-Hydroxy-1-(1H-indol-3-yl)methanimine | 0.0898 ± 0.0021 |

| Compound 6 | (Z)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 0.0954 ± 0.0016 |

| Compound 7 | (E)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 0.0821 ± 0.0019 |

| Compound 8 | (Z)-N-Hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | 0.0516 ± 0.0035 |

| Compound 9 | (E)-N-Hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | 0.0345 ± 0.0008 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations, often employing Density Functional Theory (DFT), can predict molecular geometries, orbital energies (like HOMO and LUMO), electrostatic potential maps, and reactivity indices.

While specific quantum chemical studies on 1H-Indole-3-carbaldehyde, 7-methyl-, oxime are not detailed in the available literature, related research demonstrates the utility of these methods for indole-containing systems. For instance, DFT calculations have been used to investigate the regioselectivity of cycloaddition reactions involving indole and pyrrole (B145914). researchgate.net Such studies help in understanding the reactivity patterns of the indole ring system by analyzing the frontier molecular orbitals (HOMO and LUMO), which are key to predicting how a molecule will react with other species. researchgate.net

For 1H-Indole-3-carbaldehyde, 7-methyl-, oxime, quantum chemical calculations could be used to:

Determine the distribution of electron density and identify potential sites for electrophilic or nucleophilic attack.

Predict the molecule's dipole moment and polarizability.

Analyze the energies of its molecular orbitals to understand its electronic transitions and reactivity.

Assess the relative stability of its syn and anti oxime isomers.

These theoretical insights are valuable for rationalizing observed chemical behavior and for predicting the outcomes of reactions.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to its lowest energy state, also known as the ground-state conformation.

Specific conformational analysis and energy minimization studies for 1H-Indole-3-carbaldehyde, 7-methyl-, oxime were not found in the reviewed literature. However, a critical aspect of conformational analysis for any oxime is the investigation of its geometric isomers, designated as syn (Z) and anti (E). The relative orientation of the hydroxyl group with respect to the substituent on the imine carbon defines these isomers.

Studies on related N-substituted indole-3-carboxaldehyde (B46971) oximes have shown that both syn and anti isomers can be synthesized and are stable enough to be isolated. mdpi.commdpi.com Computational energy minimization studies for these isomers would typically involve:

Building the 3D structures for both the syn and anti forms.

Using molecular mechanics or quantum chemical methods to optimize the geometry of each isomer.

Calculating the potential energy of the minimized structures to determine their relative stability.

Such analyses are crucial as different isomers can exhibit distinct physical properties and biological activities. For example, the binding affinity to an enzyme's active site can vary significantly between the syn and anti forms of a molecule.

In Silico Prediction of Binding Interactions

In silico prediction of binding interactions is a core component of modern drug discovery and is closely related to the molecular docking studies discussed previously. These computational methods predict how a ligand will bind to a receptor and estimate the strength of this interaction.

For derivatives of 1H-Indole-3-carbaldehyde oxime, in silico studies have been successfully used to predict their binding interactions with the active site of the H. pylori urease enzyme. mdpi.comnih.govresearchgate.net The predictions from these computational models align well with experimental results, showing that compounds with higher predicted binding affinities (e.g., N-benzyl derivatives) also exhibit stronger inhibitory activity in laboratory assays. mdpi.com

The detailed predictions from these studies identify the specific amino acid residues and metallic cofactors that are crucial for binding. For instance, the oxime moiety and the indole ring are consistently shown to be involved in key hydrogen bonds and pi-stacking interactions within the urease active site. mdpi.com These in silico predictions provide a powerful, cost-effective way to screen virtual libraries of compounds and prioritize those with the highest likelihood of being active, thus accelerating the process of identifying new and effective enzyme inhibitors. mdpi.com

Biological Activity Research: Mechanistic Insights and in Vitro Evaluations

In Vitro Enzymatic Inhibition Studies

The indole (B1671886) oxime scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Research into its effects on urease, a key enzyme in the pathogenesis of Helicobacter pylori, highlights the therapeutic potential of this class of compounds.

Urease Inhibitory Activity (e.g., against Helicobacter pylori)

The enzyme urease is critical for the survival and colonization of Helicobacter pylori in the acidic environment of the stomach, making it a prime target for anti-ulcer drugs. nih.govresearchgate.netnih.gov In vitro studies on N-substituted indole-3-carbaldehyde oxime derivatives have demonstrated their potent inhibitory activity against urease. nih.govnih.gov These studies, often using urease extracted from sources like Macrotyloma uniflorum (Horse gram), serve as a model for H. pylori urease inhibition. nih.govmdpi.com

A series of N-substituted indole-3-carbaldehyde oximes showed significantly better anti-urease activity than the standard inhibitor, thiourea. researchgate.netnih.gov For instance, derivatives with N-methyl and N-benzyl substitutions exhibited potent inhibition, with the N-benzyl derivatives being particularly effective. nih.gov The data suggests that the indole oxime structure is a promising lead for developing more potent anti-urease agents. nih.govmdpi.com

Table 1: Urease Inhibitory Activity of Indole-3-carbaldehyde Oxime Derivatives

Comparative IC₅₀ values of N-substituted indole-3-carbaldehyde oxime derivatives against Macrotyloma uniflorum urease.

| Compound | Substitution | Isomer | IC₅₀ (mM) |

|---|---|---|---|

| (Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine | Unsubstituted (N-H) | syn (Z) | 0.1530 ± 0.0016 |

| (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | N-methyl | syn (Z) | 0.0860 ± 0.0012 |

| (E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | N-methyl | anti (E) | 0.1246 ± 0.0025 |

| (Z)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | N-benzyl | syn (Z) | 0.0516 ± 0.0035 |

| (E)-N-hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine | N-benzyl | anti (E) | 0.0345 ± 0.0008 |

| Thiourea (Standard) | - | - | 0.2387 ± 0.0048 |

Data sourced from studies on N-substituted analogs, as specific data for the 7-methyl derivative was not available in the searched literature. nih.gov

Mechanism of Enzyme Binding and Inhibition

The mechanism of urease inhibition by indole oxime derivatives involves interaction with the nickel ions in the enzyme's active site. researchgate.netnih.gov Urease contains a dinickel center that is essential for its catalytic activity of hydrolyzing urea. researchgate.net Inhibitors typically function by chelating these nickel ions, disrupting the enzyme's function.

Molecular docking studies performed on N-substituted indole-3-carbaldehyde oximes have provided insights into their binding mode. nih.govnih.gov These in silico analyses show that the oxime derivatives can fit into the active site of the urease enzyme. nih.gov The interactions are believed to be stabilized by hydrogen bonds and hydrophobic contacts, with the electronegative oxygen and nitrogen atoms of the oxime group playing a crucial role in coordinating with the nickel ions. nih.gov This binding prevents the natural substrate, urea, from accessing the active site, thereby inhibiting the enzyme. researchgate.net

Anticancer Activity Research (In Vitro Cell Line Studies)

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. sci-hub.se The addition of an oxime group can further enhance the biological activity, including cytotoxicity against cancer cells. researchgate.net

Modulation of Kinase Activity

Kinases are a critical class of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. ed.ac.uk Consequently, kinase inhibitors are a major focus of anticancer drug development. ed.ac.ukrsc.org Indole derivatives have been identified as effective scaffolds for targeting multiple kinases involved in cell proliferation pathways. nih.gov The introduction of an oxime moiety into various molecular backbones has been shown to increase their kinase inhibitory activity, suggesting that indole oximes could function as potent kinase inhibitors. mdpi.com While specific kinase targets for 1H-Indole-3-carbaldehyde, 7-methyl-, oxime have not been detailed in the available literature, the general class of indole-based compounds is known to inhibit a range of kinases, including those involved in breast and colon cancer progression. mdpi.comnih.gov

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of indole derivatives is often evaluated through in vitro cytotoxicity assays against various human cancer cell lines. Studies on related indole structures have shown significant antiproliferative activity. For example, certain 3-substituted-2-indolinone derivatives have demonstrated potent cytotoxicity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines, with some compounds exhibiting IC₅₀ values below 10 µM. nih.gov Similarly, novel indole/1,2,4-triazole hybrids with an oxime moiety displayed superior anticancer activity across a panel of sixty cancer cell lines compared to their ketone precursors. mdpi.com

Table 2: Cytotoxicity of Related Indole Derivatives Against Cancer Cell Lines

Illustrative GI₅₀ (concentration for 50% growth inhibition) values for various indole-based compounds against selected cancer cell lines.

| Compound Class | Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|---|

| 7-azaindirubin-3′-oxime | KM12 | Colon Cancer | 0.77 |

| 3-(6-phenylimidazo[2,1-b] researchgate.netnih.govmdpi.comthiadiazol-2-yl)-1H-indole | UO-31 | Renal Cancer | 1.67 |

| trans-[PdCl₂(7AI3CA)₂] | T47D | Breast Cancer | 4.77 ± 1.61 |

| 3-benzylidene indole-2-one derivative (IVa) | MCF-7 | Breast Cancer | <10 |

| 3-benzylidene indole-2-one derivative (IVb) | HT-29 | Colon Cancer | <10 |

Data is representative of various indole oxime and carbaldehyde derivatives to illustrate the potential of the chemical class, as specific data for the 7-methyl oxime derivative was not available. sci-hub.semdpi.comnih.gov

Influence of Oxime and Indole Substitution on Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole-based urease inhibitors, substitutions on the indole ring and the nature of the oxime isomer (syn vs. anti) significantly impact potency. nih.gov In the case of N-substituted indole-3-carbaldehyde oximes, an N-benzyl group conferred greater urease inhibitory activity than an N-methyl group, and the anti isomer was more potent than the syn isomer. nih.gov This suggests that both steric and electronic factors of the substituent play a role in enzyme binding.

In the context of anticancer activity, substitutions on the indole ring are also critical. For instance, the presence of electron-withdrawing groups, such as halogens at the 5-position of the indole ring, has been shown to enhance cytotoxic activity in certain series of compounds. researchgate.netnih.govajgreenchem.com The methyl group at the 7-position of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime would be expected to influence the molecule's electronic properties and steric profile, thereby modulating its interaction with biological targets. The oxime functional group itself is a key contributor to the bioactivity, often enhancing the potency compared to the corresponding aldehyde or ketone. mdpi.com

Antioxidant Activity Assessment (In Vitro Models)

Free Radical Scavenging Assays

Despite a thorough search for scientific literature, no specific studies detailing the free radical scavenging activity of 1h-Indole-3-carbaldehyde, 7-methyl-, oxime were found. Research on related indole-3-carbaldehyde derivatives suggests that the indole nucleus can be a scaffold for antioxidant compounds, but direct experimental data for the 7-methyl oxime derivative in standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays is not available in the reviewed sources.

Inhibition of Lipid Peroxidation

No published research was identified that specifically investigates the ability of 1h-Indole-3-carbaldehyde, 7-methyl-, oxime to inhibit lipid peroxidation in in vitro models. While some indole-containing molecules, such as indole-3-carbinol, have been shown to inhibit lipid peroxidation, this activity has not been experimentally documented for the 7-methyl-substituted indole-3-carbaldehyde oxime. nih.gov

Investigation of Other Potential Biological Activities (e.g., Antimicrobial)

The scientific literature does not currently contain specific studies evaluating the antimicrobial activity of 1h-Indole-3-carbaldehyde, 7-methyl-, oxime against bacterial or fungal pathogens. While the broader class of indole oxime and indole-3-carbaldehyde derivatives has been a subject of interest in medicinal chemistry for developing agents with various biological activities, including antimicrobial and urease inhibitory effects, specific data for the 7-methyl substituted oxime is not available. mdpi.comnih.govnih.govmdpi.com Research has been conducted on N-substituted indole-3-carbaldehyde oximes and indole-3-aldehyde hydrazones, but these are structurally distinct from the target compound. nih.govnih.gov

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for Complex Molecules

1H-Indole-3-carbaldehyde, 7-methyl-, oxime serves as a pivotal building block in the elaboration of more complex molecules. The oxime functionality, in conjunction with the indole (B1671886) ring, offers multiple reaction sites for chemists to exploit. Indole-3-carbaldehyde oximes are recognized as key intermediates in the synthesis of various biologically active molecules. chemimpex.com The presence of the methyl group at the 7-position can influence the electronic properties and steric environment of the indole ring, thereby guiding the regioselectivity of subsequent reactions. This directed reactivity is crucial for the efficient construction of intricate molecular frameworks found in pharmaceuticals and natural products. chemimpex.compreprints.org

Intermediate in the Synthesis of Diverse Heterocyclic Derivatives

The chemical reactivity of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime makes it an important intermediate for the synthesis of a diverse range of heterocyclic derivatives. researchgate.net The oxime group can undergo various transformations, including reductions, oxidations, and rearrangements, to yield different nitrogen-containing heterocycles. researchgate.net For instance, the carbonyl group of the parent aldehyde is known to readily undergo C-C and C-N coupling reactions, and the corresponding oxime retains much of this reactivity, allowing for the construction of fused ring systems and other complex heterocyclic structures. researchgate.netekb.eg The indole scaffold itself is a precursor for numerous biologically active compounds, and its derivatives are key intermediates in these synthetic pathways. openmedicinalchemistryjournal.comekb.eg

Precursor for Indazole- and Isoxazole-based Scaffolds

A significant application of indole-3-carbaldehyde oximes is their role as precursors to indazole and isoxazole (B147169) derivatives. nih.govnih.gov

Indazole Synthesis: 1H-Indazole-3-carboxaldehydes are valuable intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles, which are prominent in medicinal chemistry, particularly as kinase inhibitors. nih.govrsc.org The synthesis can proceed through the nitrosation of indoles, where an oxime intermediate is formed, which then undergoes ring-opening and subsequent ring-closure to form the indazole ring system. nih.govrsc.org

Isoxazole Synthesis: The oxime functionality is a direct precursor to nitrile oxides via oxidation. These in-situ generated nitrile oxides can then undergo [3+2] cycloaddition reactions with alkynes to form isoxazole rings. rsc.orgnih.gov This method is a widely used and versatile strategy for the synthesis of substituted isoxazoles. rsc.orgnih.gov Isoxazole-containing compounds have shown a broad spectrum of biological activities. nih.govresearchgate.net

| Starting Material | Reaction Type | Resulting Scaffold | Key Intermediates | Significance |

|---|---|---|---|---|

| 7-Methyl-1H-indole | Nitrosation | 1H-Indazole-3-carboxaldehyde | Oxime | Access to kinase inhibitors nih.govrsc.org |

| 1H-Indole-3-carbaldehyde, 7-methyl-, oxime | Oxidation & Cycloaddition | Isoxazole | Nitrile Oxide | Synthesis of biologically active compounds rsc.orgnih.gov |

Potential in the Development of New Agrochemicals and Materials

The indole scaffold is not only important in pharmaceuticals but also has applications in agrochemicals and material science. openmedicinalchemistryjournal.comcreative-proteomics.com Indole derivatives have been investigated for a range of agrochemical activities, including plant growth regulation. researchgate.net The oxime functional group is also a known component in various herbicides, fungicides, and insecticides. nih.gov The combination of the indole nucleus and the oxime moiety in 1H-Indole-3-carbaldehyde, 7-methyl-, oxime suggests its potential as a lead structure for the development of novel agrochemicals. chemimpex.comresearchgate.net

In the realm of material science, indole derivatives are being explored for their use in functional materials and organic electronics. chemimpex.compreprints.org The unique electronic properties of the indole ring system can be tuned by substitution, making these compounds interesting candidates for applications in materials with specific optical or electronic properties.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of oximes from carbonyl compounds is a fundamental organic transformation. nih.gov However, future research should focus on developing more efficient and innovative methods for the preparation of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime. Traditional methods often require harsh conditions or generate significant waste. nih.gov

Future synthetic explorations could include:

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, have shown success in synthesizing other N-substituted indole-3-carboxaldehyde (B46971) oximes with high yields in short reaction times. mdpi.com Applying this technique to 7-methyl-1H-indole-3-carbaldehyde could offer a greener and more efficient alternative to solution-phase reactions. mdpi.com

Catalytic Systems: Investigating novel catalysts could significantly improve reaction efficiency. Bismuth(III) oxide (Bi2O3) has been used for the solvent-free synthesis of various oximes via grinding, offering a non-toxic and inexpensive catalytic option. nih.gov Similarly, solid-phase synthesis using silica (B1680970) gel as a catalyst presents another promising avenue for a fast and clean reaction. tandfonline.com

Flow Chemistry: Continuous flow reactors could provide precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and safer handling of reagents. This methodology would be particularly advantageous for scaling up the synthesis.

Photocatalysis: The use of visible light-mediated reactions is a rapidly growing area in organic synthesis. Exploring photocatalytic methods for the oximation of 7-methyl-1H-indole-3-carbaldehyde could lead to milder reaction conditions and unique reactivity patterns. nsf.gov

A comparative analysis of potential synthetic methods is presented in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent use, high yields, short reaction times. mdpi.com | Optimization of milling parameters (frequency, time, ball size) and base selection. |

| Novel Catalysis | Environmentally benign, cost-effective, high efficiency. nih.gov | Screening of various solid-supported and nanocatalysts for optimal activity. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Development of a continuous flow process and optimization of reactor design. |

| Photocatalysis | Mild reaction conditions, high selectivity, sustainable energy source. nsf.gov | Identification of suitable photocatalysts and optimization of light source and wavelength. |

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime is crucial for optimizing processes and predicting product outcomes. Future research should aim to elucidate these mechanisms in detail.

Key areas for mechanistic investigation include:

Isomerization Dynamics: Indole-3-carbaldehyde oximes can exist as syn and anti isomers. mdpi.com Mechanistic studies, potentially using in-situ spectroscopic techniques like NMR, could unravel the factors governing the formation and interconversion of these isomers for the 7-methyl derivative. For some N-substituted indole-3-carboxaldehyde oximes, isomerization from the anti to the syn isomer has been observed under acidic conditions, particularly for products with electron-donating substituents. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for oxime formation, identifying transition states and intermediates. This can provide insights into the role of the 7-methyl group in influencing reaction kinetics and thermodynamics.

Radical-mediated Reactions: Oximes can serve as precursors to iminyl radicals, which are valuable intermediates in a variety of synthetic transformations, including C-H amination and cycloadditions. nsf.gov Future work could explore the generation of the iminyl radical from 1H-Indole-3-carbaldehyde, 7-methyl-, oxime and its subsequent reactivity, opening doors to novel molecular architectures.

Advanced Spectroscopic and Computational Approaches for Structure-Function Correlation

Correlating the precise three-dimensional structure of 1H-Indole-3-carbaldehyde, 7-methyl-, oxime with its chemical and biological functions is a key objective. Advanced analytical and computational methods will be instrumental in achieving this.

Future research in this area should involve:

High-Resolution Spectroscopy: Advanced 2D NMR techniques (such as NOESY and ROESY) can be used to definitively assign the syn and anti configurations of the oxime and to study its conformational preferences in solution.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide unambiguous proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its physical properties and for computational model validation.